molecular formula C18H16F3N5O B2449793 1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1448125-83-4

1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2449793
CAS No.: 1448125-83-4
M. Wt: 375.355
InChI Key: UUQUBQJFWKXFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H16F3N5O and its molecular weight is 375.355. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Complex Formation

Research on N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates has been conducted to understand the substituent effect on complexation. This study involved NMR spectroscopic titrations and quantum chemical calculations, focusing on the association between these compounds and the impact of substituents on their binding affinities. The study highlighted the importance of intramolecular hydrogen bonding in urea derivatives for complex formation, providing insights into molecular interactions relevant to similar compounds (Ośmiałowski et al., 2013).

Antibacterial Applications

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for antibacterial evaluation. This research aimed at developing new compounds for use as antibacterial agents, testing the synthesized compounds for their activity against various bacteria. This study contributes to the understanding of the antibacterial properties of urea derivatives and their potential applications in medicine (Azab et al., 2013).

Hydrogel Formation and Material Science

The study on hydrogel formation by 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea underlines the compound's ability to form hydrogels in acidic conditions, showcasing the potential of urea derivatives in material science, especially in creating tunable gels with varying physical properties. This research emphasizes the impact of anions on the rheology and morphology of gels, which could be pivotal in developing new materials with specific characteristics (Lloyd & Steed, 2011).

Synthesis of Pyrazolyl-Substituted Pyridinium and Guanidinium Salts

A versatile protocol for synthesizing pyrazolyl-substituted pyridinium and guanidinium salts from pyridone and urea derivatives has been developed. This approach highlights the functional-group compatibility and efficiency of converting substrates into pyrazolyl-substituted salts, demonstrating the chemical versatility and potential applications of such compounds in various scientific fields (Echterhoff et al., 2014).

Anticancer Research

Research into novel pyridine derivatives bearing biologically active imidiazolyl, pyrazolyl, oxa/thiadiazolyl, and urea derivatives as potential anticancer agents has shown promising results. This study synthesized and evaluated various compounds for their in vitro anticancer activity against different cancer cell lines, identifying compounds with significant antitumor activity. Such research contributes to the ongoing search for new anticancer compounds and highlights the therapeutic potential of pyridine and urea derivatives in oncology (Hafez & El-Gazzar, 2020).

Properties

IUPAC Name

1-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O/c19-18(20,21)13-4-6-14(7-5-13)24-17(27)23-10-12-26-11-8-16(25-26)15-3-1-2-9-22-15/h1-9,11H,10,12H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQUBQJFWKXFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.